molecular formula C7H7N3O2 B576297 N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide CAS No. 167538-19-4

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B576297
M. Wt: 165.152
InChI Key: MEDOIYJSRITSIR-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide, also known as CMIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMIC has been found to possess unique biochemical and physiological effects, making it a promising candidate for a wide range of research applications. In

Mechanism Of Action

The mechanism of action of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide involves its binding to the glycine site of the NMDA receptor. This binding results in the potentiation of NMDA receptor-mediated synaptic transmission, leading to an increase in excitatory synaptic activity. This increased activity can have a range of effects on neuronal function, including changes in synaptic plasticity, learning, and memory.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide are complex and varied. N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to increase the activity of the NMDA receptor, leading to changes in synaptic plasticity, learning, and memory. Additionally, N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide in lab experiments is its specificity for the glycine site of the NMDA receptor. This specificity allows researchers to selectively manipulate NMDA receptor function, without affecting other neurotransmitter systems. Additionally, N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to be relatively stable and easy to work with, making it a useful tool for a wide range of experiments.
One of the limitations of using N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide in lab experiments is its potential toxicity. While N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to be relatively safe at low concentrations, higher concentrations can cause cell death and other toxic effects. Additionally, the effects of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide on other neurotransmitter systems are not well-understood, making it difficult to predict the effects of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide on neuronal function in vivo.

Future Directions

There are a number of potential future directions for research on N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide. One promising area of research is the development of more specific and potent NMDA receptor modulators. Additionally, research on the potential therapeutic applications of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide in the treatment of inflammatory and neurodegenerative diseases is ongoing. Finally, further research is needed to fully understand the effects of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide on other neurotransmitter systems and on neuronal function in vivo.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide involves the reaction of 5-methylisoxazole-4-carboxylic acid with cyanomethyl bromide in the presence of triethylamine. This reaction results in the formation of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide, which can be purified through recrystallization. The yield of this reaction is typically around 60-70%, making it a relatively efficient synthesis method.

Scientific Research Applications

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide is as a chemical probe for studying the function of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to bind to the glycine site of the NMDA receptor, making it a useful tool for studying the function of this receptor.

properties

IUPAC Name

N-(cyanomethyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5-6(4-10-12-5)7(11)9-3-2-8/h4H,3H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDOIYJSRITSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide

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